![molecular formula C21H20FN3O4 B2504852 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421458-55-0](/img/structure/B2504852.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a complex organic compound, exhibits significant biological activity that makes it a subject of interest in medicinal chemistry. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by several notable structural features:
- Molecular Formula : C23H21N3O4
- Molecular Weight : 375.424 g/mol
- Key Structural Moieties :
- Benzo[d][1,3]dioxole
- Hydroxypropyl group
- Pyrazole ring
These components contribute to the compound's ability to interact with various biological targets.
This compound has been shown to modulate ATP-binding cassette (ABC) transporters. These transporters are critical for drug pharmacokinetics and are implicated in various diseases, including cystic fibrosis. The compound's structural complexity enhances its interaction with these proteins, suggesting potential for therapeutic applications in drug delivery systems and treatment strategies for transporter-related diseases.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxicity against cancer cell lines. For example, compounds with similar structural features have demonstrated significant inhibition of vascular endothelial growth factor receptor (VEGFR) activity. In particular, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising anti-angiogenic properties with IC50 values in the range of 2.5 to 1.9 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure can significantly impact its biological activity. For instance:
- Hydroxyl Group : The presence of a hydroxypropyl group has been linked to enhanced solubility and bioavailability.
- Fluorine Substitution : The introduction of fluorine in the phenyl ring increases lipophilicity and potentially enhances binding affinity to biological targets .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A derivative of this compound was tested alongside doxorubicin in human colorectal carcinoma LS180 cells, leading to a significant enhancement in anticancer activity. The combination treatment resulted in improved IC50 values for doxorubicin and increased apoptosis markers like caspase-3 activity .
- Transporter Modulation : Compounds with similar structures have been shown to inhibit P-glycoprotein (P-gp) efflux pumps, which are crucial for overcoming multidrug resistance in cancer therapy. This suggests that this compound may also possess similar properties .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-25-17(11-16(24-25)13-2-5-15(22)6-3-13)21(27)23-9-8-18(26)14-4-7-19-20(10-14)29-12-28-19/h2-7,10-11,18,26H,8-9,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWLIBHXJLOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.